molecular formula C15H13N3O3S2 B11406807 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11406807
M. Wt: 347.4 g/mol
InChI Key: WYDLFKSWLPBZHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylsulfanyl group at position 3. This moiety is conjugated to a 6-methyl-4-oxo-4H-chromene-2-carboxamide scaffold, which contributes to its aromatic and hydrogen-bonding capabilities. The compound’s structural complexity and functional diversity make it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors influenced by thiadiazole and chromene motifs.

Properties

Molecular Formula

C15H13N3O3S2

Molecular Weight

347.4 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C15H13N3O3S2/c1-3-22-15-18-17-14(23-15)16-13(20)12-7-10(19)9-6-8(2)4-5-11(9)21-12/h4-7H,3H2,1-2H3,(H,16,17,20)

InChI Key

WYDLFKSWLPBZHQ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to a class of heterocyclic compounds and features a complex structure that includes thiadiazole and chromene moieties. Its molecular formula is C15H13N3O3S2C_{15}H_{13}N_3O_3S_2 with a molecular weight of approximately 345.4 g/mol. The presence of sulfur in its structure suggests potential reactivity and biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been tested against various cancer cell lines, demonstrating notable growth inhibition rates. In vitro assays revealed that the compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It was evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

In silico studies have suggested that N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide may act as an inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. This positions the compound as a candidate for further exploration in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

StudyFocusFindings
Anticancer ActivitySignificant growth inhibition in various cancer cell lines (e.g., SNB-19, OVCAR-8) with PGIs over 80%.
Antimicrobial PropertiesEffective against multiple bacterial strains with low minimum inhibitory concentrations (MIC).
InflammationPotential 5-lipoxygenase inhibitor identified through molecular docking studies.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chromene moiety can act as an antioxidant, scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Key Comparisons:

Compound ID/Name Thiadiazole Substituent Linked Moiety Melting Point (°C) Yield (%)
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide Ethylsulfanyl (-S-C₂H₅) Chromene carboxamide Not reported Not reported
Compound 5g () Ethylsulfanyl (-S-C₂H₅) Phenoxy acetamide 168–170 78
Compound 5h () Benzylsulfanyl (-S-CH₂C₆H₅) Phenoxy acetamide 133–135 88
N-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide () Allylsulfanyl (-S-CH₂CH=CH₂) Chloro-methyl chromene carboxamide Not reported Not reported
  • Ethylsulfanyl vs. Benzylsulfanyl : The ethyl group in 5g (168–170°C) confers a higher melting point than the bulkier benzyl group in 5h (133–135°C), likely due to reduced steric hindrance and enhanced crystal packing efficiency .
  • Ethylsulfanyl vs.

Chromene Carboxamide vs. Phenoxy Acetamide Moieties

The target compound’s chromene carboxamide group differs from the phenoxy acetamide derivatives in . Chromene systems (e.g., 4-oxo-4H-chromene) exhibit extended π-conjugation, which may improve UV absorption and fluorescence properties compared to the simpler phenoxy acetamides. However, phenoxy acetamides (e.g., 5g, 5h) generally show higher synthetic yields (72–88%), suggesting easier accessibility .

Halogen and Methyl Substituents

  • Chlorine Substitution : ’s compound includes a 6-chloro-7-methyl chromene group, which increases molecular weight and hydrophobicity compared to the target compound’s 6-methyl substitution. Chlorine may also enhance electrophilic reactivity or binding affinity in biological targets.

Biological Activity

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C10H12N6O2S3
  • Molecular Weight : 344.4 g/mol
  • IUPAC Name : N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-{[6-methyl-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl}acetamide

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the thiadiazole moiety exhibit antimicrobial properties. For instance:

  • A related compound showed substantial activity against Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibiotics from thiadiazole derivatives .

Anticancer Properties

The chromene core of the compound is associated with various anticancer activities:

  • Research indicates that chromene derivatives can inhibit cell proliferation in several cancer cell lines. In vitro studies have shown that certain derivatives have IC50 values in the nanomolar range against various cancer types .
CompoundCell LineIC50 (µM)
5dDYRK1A0.041
3iAChE2.7

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes:

  • Compounds with similar structures have shown promising acetylcholinesterase (AChE) inhibition, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and assessed their biological activities. The results indicated that modifications to the thiadiazole structure could enhance anticancer and antimicrobial activities significantly .
  • In Silico Studies : Molecular docking studies suggest that this compound interacts favorably with target proteins involved in cancer pathways, supporting its potential as a therapeutic agent .
  • Cytotoxicity Assays : Cytotoxicity assays performed on various tumor cell lines demonstrated that certain derivatives of this compound induced apoptosis without causing cell cycle arrest. This mechanism suggests a unique pathway through which these compounds exert their effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.